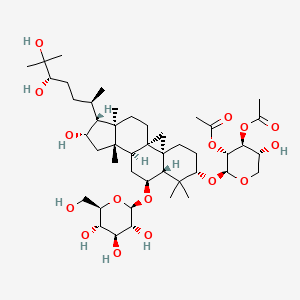

Agroastragaloside I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Agroastragaloside I is a cycloartane-type triterpene glycoside primarily isolated from the roots of Astragalus membranaceus, a plant widely used in traditional Chinese medicine. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Agroastragaloside I can be extracted from the roots of Astragalus membranaceus using various techniques. Common methods include microwave-assisted extraction, enzymatic extraction, aqueous extraction, ultrasonic extraction, and reflux extraction . These methods often involve the use of solvents such as ethanol or methanol to isolate the compound.

Industrial Production Methods: In an industrial setting, the extraction process is scaled up using large-scale extraction equipment. The roots of Astragalus membranaceus are typically dried and ground into a fine powder before being subjected to extraction. The extract is then purified using chromatographic techniques to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Agroastragaloside I undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of different oxidation products.

Glycosylation: Enzymatic glycosylation can attach additional sugar moieties to the aglycone structure.

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a valuable compound for studying the structure-activity relationships of triterpene glycosides.

Biology: Agroastragaloside I has been shown to modulate immune responses and exhibit anti-inflammatory effects, making it a candidate for developing new immunomodulatory agents.

Medicine: Its antioxidant and anti-inflammatory properties have potential therapeutic applications in treating conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders.

Industry: this compound is used in the development of health supplements and functional foods due to its beneficial health effects

Mecanismo De Acción

Agroastragaloside I exerts its effects through various molecular targets and pathways:

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.

Antioxidant Effects: this compound enhances the activity of antioxidant enzymes and scavenges free radicals, reducing oxidative stress.

Immunomodulatory Effects: It modulates the activity of immune cells, enhancing the body’s immune response.

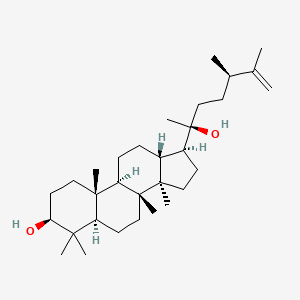

Comparación Con Compuestos Similares

- Agroastragaloside II

- Isoastragaloside II

- Astragaloside IV

Comparison: Agroastragaloside I is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities. Compared to similar compounds like agroastragaloside II and astragaloside IV, this compound exhibits stronger anti-inflammatory and antioxidant effects .

Propiedades

IUPAC Name |

[(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O16/c1-21(10-11-29(51)41(6,7)55)31-24(49)17-43(9)28-16-26(59-38-34(54)33(53)32(52)27(18-46)60-38)37-40(4,5)30(12-13-45(37)20-44(28,45)15-14-42(31,43)8)61-39-36(58-23(3)48)35(57-22(2)47)25(50)19-56-39/h21,24-39,46,49-55H,10-20H2,1-9H3/t21-,24+,25-,26+,27-,28+,29+,30+,31+,32-,33+,34-,35+,36-,37+,38-,39+,42-,43+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWCDHXEDOSWFH-YAQXNABZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)OC(=O)C)OC(=O)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)OC(=O)C)OC(=O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

871.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,11-Bis(phenylsulfonyl)dibenzo[a,e][8]annulene](/img/structure/B1494885.png)

![(1S,6R,8S,11R,12S,15S,16R,19S,21R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-2-en-5-one](/img/structure/B1494898.png)

![1-Amino-4-[3-(2,3-dibromopropionylamino)-5-(sodiooxysulfonyl)-2,4,6-trimethylphenylamino]-9,10-dioxoanthracene-2-sulfonic acid sodium salt](/img/structure/B1494905.png)

![Camptothecin, [(G)3H]](/img/structure/B1494920.png)